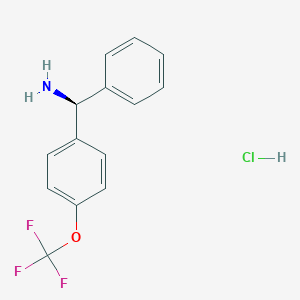

(S)-Phenyl(4-(trifluoromethoxy)phenyl)methanamine hcl

Description

(S)-Phenyl(4-(trifluoromethoxy)phenyl)methanamine HCl is a chiral amine derivative featuring a phenyl group and a 4-(trifluoromethoxy)phenyl moiety attached to a central methanamine core. The trifluoromethoxy substituent is known for its electron-withdrawing properties, which enhance metabolic stability and influence receptor binding in medicinal chemistry applications . The (S)-enantiomer is often prioritized in drug development due to stereospecific interactions with biological targets .

Properties

Molecular Formula |

C14H13ClF3NO |

|---|---|

Molecular Weight |

303.71 g/mol |

IUPAC Name |

(S)-phenyl-[4-(trifluoromethoxy)phenyl]methanamine;hydrochloride |

InChI |

InChI=1S/C14H12F3NO.ClH/c15-14(16,17)19-12-8-6-11(7-9-12)13(18)10-4-2-1-3-5-10;/h1-9,13H,18H2;1H/t13-;/m0./s1 |

InChI Key |

PVWSWCJDBUKKIP-ZOWNYOTGSA-N |

Isomeric SMILES |

C1=CC=C(C=C1)[C@@H](C2=CC=C(C=C2)OC(F)(F)F)N.Cl |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CC=C(C=C2)OC(F)(F)F)N.Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-Phenyl(4-(trifluoromethoxy)phenyl)methanamine hydrochloride typically involves the following steps:

Formation of the Trifluoromethoxyphenyl Intermediate: This step involves the preparation of 4-(trifluoromethoxy)phenylboronic acid or 4-(trifluoromethoxy)phenylmagnesium bromide

Coupling Reaction: The intermediate is then subjected to a coupling reaction with a suitable phenylmethanamine derivative under controlled conditions.

Resolution of Enantiomers: The resulting racemic mixture is resolved to obtain the (S)-enantiomer using chiral resolution techniques.

Formation of Hydrochloride Salt: The final step involves the conversion of the free base to its hydrochloride salt form by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of (S)-Phenyl(4-(trifluoromethoxy)phenyl)methanamine hydrochloride follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving automated systems for precise control of reaction conditions.

Chemical Reactions Analysis

Types of Reactions

(S)-Phenyl(4-(trifluoromethoxy)phenyl)methanamine hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert it to different amine derivatives.

Substitution: The trifluoromethoxy group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Reagents like halogens and nucleophiles are employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce various amine derivatives.

Scientific Research Applications

Medicinal Chemistry

Therapeutic Potential

The compound has been identified as a precursor for synthesizing pharmaceutical agents targeting neurological and psychiatric conditions. Its chiral nature allows for selective interactions with biological receptors, which is crucial for developing drugs with enhanced efficacy and reduced side effects. Preliminary studies suggest that this compound may have significant therapeutic applications, although further research is necessary to fully understand its biological effects.

Case Study: Neurological Disorders

Research has indicated that (S)-Phenyl(4-(trifluoromethoxy)phenyl)methanamine hydrochloride can potentially modulate neurotransmitter systems involved in mood regulation and cognitive function. For instance, studies exploring its interaction with serotonin receptors have shown promise in developing antidepressants.

Stereoselective Interactions

The stereochemistry of (S)-Phenyl(4-(trifluoromethoxy)phenyl)methanamine hydrochloride allows it to engage selectively with biological receptors and enzymes. This characteristic is particularly valuable in pharmacology, where the efficacy of drugs can be significantly influenced by their stereochemical configuration .

In Vitro Studies

In vitro studies have demonstrated that the compound exhibits selective binding to certain receptors, suggesting potential pathways for therapeutic intervention in various diseases. For example, its interactions with dopamine receptors may provide insights into treatments for Parkinson's disease .

Environmental Chemistry

Impact on Metabolic Pathways

Research has also explored the compound's role in environmental chemistry, particularly concerning its metabolic pathways and potential impacts on ecosystems. The trifluoromethoxy group can alter the compound's reactivity and stability in biological systems, making it a subject of interest for studies on environmental persistence and toxicity .

Mechanism of Action

The mechanism of action of (S)-Phenyl(4-(trifluoromethoxy)phenyl)methanamine hydrochloride involves its interaction with specific molecular targets. The trifluoromethoxy group enhances its lipophilicity, allowing it to penetrate biological membranes more effectively. The compound may interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparisons

Substituent Effects

Stereochemical Considerations

The (R)-enantiomer of the 4-chlorophenyl analog shows distinct pharmacological behavior compared to the (S)-configured target compound, underscoring the importance of chirality in drug design .

Functional Group Modifications

- Trifluoromethyl vs. Trifluoromethoxy : The cyclopropyl derivative with a trifluoromethyl group (269.71 Da) introduces ring strain, which may stabilize specific conformations and alter receptor interactions .

Research Implications

- Metabolic Stability : The trifluoromethoxy group in the target compound confers resistance to oxidative metabolism, a feature shared with analogs like 1-[3-chloro-4-(trifluoromethoxy)phenyl]methanamine .

- Stereospecificity : The (S)-configuration is critical for activity in many chiral drugs, as seen in comparisons with (R)-enantiomers .

- Backbone Flexibility : Ethylamine analogs may serve as lead compounds for optimizing pharmacokinetic profiles, while N-methylated derivatives explore lipophilicity-activity relationships .

Biological Activity

(S)-Phenyl(4-(trifluoromethoxy)phenyl)methanamine hydrochloride is a compound of growing interest in medicinal chemistry due to its unique structural features and potential therapeutic applications. This article reviews its biological activity, mechanisms of action, and relevant studies that highlight its pharmacological properties.

1. Structural Characteristics

The compound features a trifluoromethoxy group, which significantly enhances its lipophilicity and solubility, facilitating cellular penetration. The presence of the amine functional group allows for hydrogen bonding and electrostatic interactions with various biological targets, potentially influencing their activity and function.

The biological activity of (S)-Phenyl(4-(trifluoromethoxy)phenyl)methanamine hydrochloride is primarily attributed to its interaction with specific molecular targets:

- Receptor Interaction : The compound exhibits affinity for various receptors involved in signaling pathways critical for cancer proliferation and other diseases.

- Biochemical Pathways : It may modulate key biochemical pathways by influencing enzyme activities or receptor-mediated processes, leading to therapeutic effects in conditions like cancer and inflammation .

3.1 Anticancer Activity

Research indicates that (S)-Phenyl(4-(trifluoromethoxy)phenyl)methanamine hydrochloride demonstrates significant anticancer properties. In vitro studies have shown:

- Cell Line Studies : The compound was tested against several cancer cell lines, including A549 (lung cancer), HCT116 (colon cancer), and MCF7 (breast cancer). IC50 values were reported as follows:

These values indicate potent antiproliferative effects, suggesting that the compound could be a candidate for further development in cancer therapy.

3.2 Mechanistic Studies

Mechanistic studies have focused on the compound's ability to inhibit specific enzymes linked to tumor growth. For instance, it has been shown to inhibit glutaminase, an enzyme crucial for tumor metabolism, thereby reducing the proliferation of glutamine-dependent tumors .

4.1 In Vivo Studies

In vivo experiments have demonstrated the compound's efficacy in reducing tumor size in animal models. Notably, a study involving BALB/c mice indicated that treatment with (S)-Phenyl(4-(trifluoromethoxy)phenyl)methanamine hydrochloride resulted in a significant reduction in tumor volume compared to controls .

4.2 Safety and Toxicity

Toxicity assessments have shown that the compound is well-tolerated at therapeutic doses, with minimal adverse effects reported during preliminary trials . This safety profile is essential for its potential use in clinical settings.

5. Conclusion

(S)-Phenyl(4-(trifluoromethoxy)phenyl)methanamine hydrochloride exhibits promising biological activity, particularly in anticancer applications. Its unique structural characteristics contribute to its effectiveness as a therapeutic agent. Ongoing research is necessary to fully elucidate its mechanisms of action and optimize its pharmacological properties for clinical use.

Q & A

Basic Research Questions

Q. What are the recommended enantioselective synthesis methods for (S)-Phenyl(4-(trifluoromethoxy)phenyl)methanamine HCl?

- Methodological Answer : Enantioselective synthesis can be achieved via chiral resolution of racemic mixtures using tartaric acid derivatives, as described for structurally similar amines . Alternatively, asymmetric catalysis or chiral auxiliaries may be employed. Key steps include monitoring enantiomeric excess (ee) via chiral HPLC or polarimetry, with specific rotation values (e.g., α = -40° for (S)-enantiomers) serving as benchmarks for purity .

Q. How can researchers confirm the structural integrity of the trifluoromethoxy group in this compound?

- Methodological Answer : Use ¹⁹F NMR to verify the trifluoromethoxy (-OCF₃) group’s presence (δ ~ -55 to -60 ppm). Complementary techniques include IR spectroscopy (C-F stretching ~1100–1250 cm⁻¹) and high-resolution mass spectrometry (HRMS) to confirm the molecular ion (e.g., [M+H]⁺ = 276.09 for C₁₄H₁₂F₃NO·HCl) .

Q. What analytical methods are optimal for assessing enantiomeric purity?

- Methodological Answer : Chiral HPLC with a polysaccharide-based column (e.g., Chiralpak AD-H) under normal-phase conditions provides baseline separation of enantiomers. Polarimetry (specific rotation) and X-ray crystallography can further validate stereochemical assignments .

Advanced Research Questions

Q. What challenges arise during coupling reactions involving the trifluoromethoxyphenyl moiety, and how can they be mitigated?

- Methodological Answer : The electron-withdrawing nature of -OCF₃ can hinder nucleophilic aromatic substitution. Strategies include using Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) with boronic acids or optimizing reaction temperature/solvent (e.g., DMF at 80°C). Impurity profiles should be monitored via LC-MS to detect dehalogenation or byproducts .

Q. How do discrepancies in reported biological activity data for this compound arise, and how can they be resolved?

- Methodological Answer : Variations in assay conditions (e.g., cell lines, incubation times) or impurities (e.g., residual solvents, enantiomeric contamination) may cause inconsistencies. Standardize protocols using validated reference standards (≥95% purity by HPLC) and include controls for metabolic stability (e.g., cytochrome P450 inhibition assays) .

Q. What pharmacokinetic properties should be prioritized during in vivo studies?

- Methodological Answer : Focus on absorption (logP ~1.31, water solubility ~42 g/L) and metabolic stability. Perform plasma protein binding assays and assess CNS penetration via logBB calculations. Metabolite identification (e.g., using LC-MS/MS) should target deamination or trifluoromethoxy cleavage products .

Data Contradiction Analysis

Q. How can conflicting cytotoxicity data (e.g., LD₅₀ values) across studies be reconciled?

- Methodological Answer : Compare experimental variables such as administration route (oral vs. dermal), vehicle (aqueous vs. DMSO), and purity. For example, LD₅₀ in rabbits ranges from 730 mg/kg (dermal) to 980 mg/kg (oral), highlighting route-dependent toxicity. Validate results using OECD-compliant protocols and report impurity levels (e.g., ≤0.5% by GC) .

Q. Why do synthetic yields vary significantly between laboratories for this compound?

- Methodological Answer : Differences in protecting group strategies (e.g., Boc vs. Fmoc) or trifluoromethoxy stability under acidic/basic conditions may affect yields. Reproducibility requires strict control of reaction parameters (e.g., anhydrous conditions for Grignard reactions) and use of freshly distilled reagents .

Tables for Key Data

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.